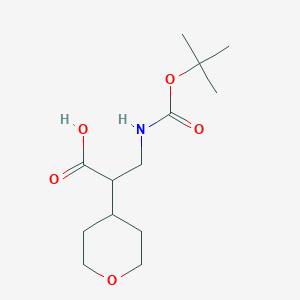

![molecular formula C14H17N3OS B2487205 3-Amino-5,6,7,8,9,10-Hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-carboxamid CAS No. 165066-43-3](/img/structure/B2487205.png)

3-Amino-5,6,7,8,9,10-Hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide (AHCTP) is a cyclic amine-containing heterocyclic compound that is gaining increased attention for its potential applications in the scientific research and industrial fields. AHCTP has a unique structure and properties that make it a versatile molecule for a variety of applications.

Wissenschaftliche Forschungsanwendungen

- Funktionalisierte Thieno[2,3-b]pyridine, eine Klasse von Verbindungen, die mit unserem Zielmolekül verwandt sind, wurden auf ihr therapeutisches Potenzial bei der Behandlung von Erkrankungen des Zentralnervensystems (ZNS) untersucht . Die spezifische Wirkung unserer Verbindung auf ZNS-Erkrankungen bedarf weiterer Erforschung.

- UCH-L1 ist ein Enzym, das mit neurodegenerativen Erkrankungen in Verbindung steht. Einige Thieno[2,3-b]pyridin-Derivate, darunter unsere Verbindung, zeigen hemmende Wirkungen auf UCH-L1 . Das Verständnis seines Wirkmechanismus und seiner potenziellen klinischen Relevanz ist entscheidend.

- Thieno[2,3-b]pyridine haben sich als vielversprechend für antimikrobielle Mittel erwiesen . Die einzigartige Struktur unserer Verbindung kann zu ihrer antibakteriellen oder antifungalen Aktivität beitragen. Die Untersuchung ihrer Wirksamkeit gegen bestimmte Krankheitserreger ist unerlässlich.

- Bestimmte Thieno[2,3-b]pyridine besitzen Antitumoreigenschaften . Die Strukturmerkmale unserer Verbindung könnten ihre Interaktion mit Krebszellen beeinflussen. Präklinische Studien zur Bewertung ihrer Zytotoxizität und Selektivität sind gerechtfertigt.

- Thieno[2,3-b]pyridine wurden als potenzielle Insektizide untersucht . Die neuartige Struktur unserer Verbindung kann Vorteile gegenüber bestehenden Pestiziden bieten. Die Bewertung ihrer Toxizität, Selektivität und Wirkungsweise gegen Schädlinge ist entscheidend.

Erkrankungen des Zentralnervensystems

Hemmung der C-terminalen Hydrolase L1 (UCH-L1)

Antimikrobielle Eigenschaften

Antitumor-Potenzial

Insektizide und Agrochemikalien

Zusammenfassend lässt sich sagen, dass unsere Verbindung vielversprechend in verschiedenen Bereichen ist, von ZNS-Erkrankungen bis hin zu antimikrobiellen Anwendungen. Forscher sollten ihre biologischen Aktivitäten, pharmakokinetischen Eigenschaften und Sicherheitsprofile untersuchen, um ihr volles Potenzial freizusetzen. Beachten Sie, dass weitere Studien erforderlich sind, um diese Hypothesen zu validieren und ihre vielfältigen Anwendungen vollständig zu verstehen . 🌟

Safety and Hazards

Eigenschaften

IUPAC Name |

6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c15-11-9-7-8-5-3-1-2-4-6-10(8)17-14(9)19-12(11)13(16)18/h7H,1-6,15H2,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFPLECDADHAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901327747 |

Source

|

| Record name | 6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26667201 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

165066-43-3 |

Source

|

| Record name | 6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901327747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

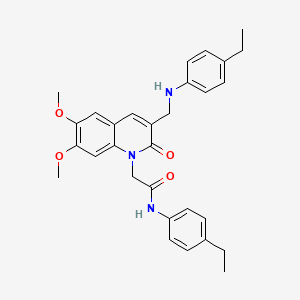

![N-(4-ethoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487126.png)

![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)

![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2487130.png)

![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)

![(2Z)-2-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)imino]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2487134.png)

![3-amino-N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2487138.png)

![3-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2487142.png)

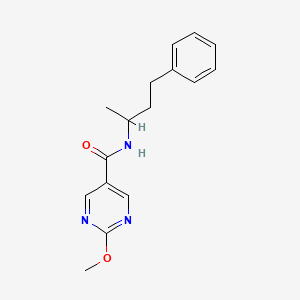

![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2487143.png)

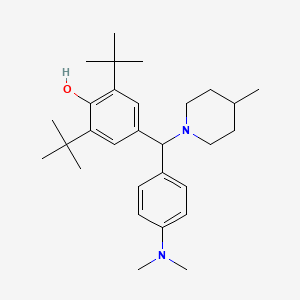

![2-[1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2487144.png)